Iodine pentoxide

Description

Historical Perspectives on Iodine(V) Oxide Investigations

The discovery of iodine itself is credited to the French chemist Bernard Courtois in 1811. rsc.orgwikipedia.org Following this, the exploration of its compounds began. The initial preparation of iodine pentoxide is attributed to the English chemist Sir Humphry Davy in 1815. jergym.cz Both Davy and Joseph-Louis Gay-Lussac independently discovered iodic acid in 1813. elsevier.esscielo.org.mx

Early methods for preparing this compound involved the thermal dehydration of iodic acid. drugfuture.com A notable method was established in 1920 by Lamb et al., which involved dehydrating iodic acid at 195°C. drugfuture.com Later, it was found that heating iodic acid to 200°C in a stream of dry air produces this compound. wikipedia.orgsciencemadness.org Another preparation method involves heating metaperiodic acid to about 150°C. sciencemadness.org

Early investigations also focused on the physical and chemical properties of this compound. It was described as a white, crystalline substance. jergym.czelsevier.es Its high density was also noted in early studies. jergym.cz The decomposition of this compound into iodine and oxygen upon heating was observed, with the process starting at 275°C and proceeding rapidly at 350°C. drugfuture.com Its high solubility in water to form iodic acid was also a key finding. drugfuture.comelsevier.es

A significant early application of this compound was in the detection and quantification of carbon monoxide. The reaction of this compound with carbon monoxide to produce carbon dioxide and iodine, known as Ditte's reaction, was a crucial development in gas analysis. drugfuture.comsciencemadness.org This reaction proceeds at room temperature, although it is faster at elevated temperatures. drugfuture.comsciencemadness.org

The crystal structure of this compound was determined later, with a key study by Selte and Kjekshus in 1970 providing detailed structural information. wikipedia.orgdrugfuture.com The molecule is bent with an I-O-I angle of 139.2°. wikipedia.org

Contemporary Significance in Chemical Research

This compound continues to be a compound of significant interest in various areas of modern chemical research due to its strong oxidizing properties. chemicalbook.comcymitquimica.com

Analytical Chemistry: The classic application of this compound in the analysis of carbon monoxide remains relevant. drugfuture.comsciencemadness.orgstudfile.net It is used in apparatus designed for the determination of CO in flue gases and for removing it from the air, particularly in respirators. drugfuture.comacs.orgcdhfinechemical.com

Organic Synthesis: this compound serves as a powerful and selective oxidizing agent in organic synthesis. cymitquimica.comresearchgate.net It is employed in various oxidative transformations of organic substrates. acs.org For instance, it mediates the direct oxidative coupling of aromatic alkenes with thiols to form (E)-vinyl sulfones. organic-chemistry.org It has also been used in the synthesis of iodooxindoles through an iodocarbocyclization of alkenes. rsc.org Furthermore, it promotes the regioselective selenation of electron-rich arenes. rsc.org

Materials Science: In materials science, this compound has been explored for its potential in nanoenergetic formulations. acs.orgucr.edunih.gov It is considered an iodine-rich oxidizer whose combustion can produce molecular iodine, a biocidal agent. acs.orgucr.edunih.gov Research has focused on passivating this compound nanoparticles to overcome their hygroscopic nature, which can hinder their performance. acs.orgucr.edunih.gov Iron oxide has been used as a coating to create a core-shell structure. acs.orgucr.edunih.gov These materials have potential applications in advanced green technologies. researchgate.net The fabrication of thin particulate films of iodine(V) oxides is also an area of study for energetic material applications. mdpi.com

Atmospheric Chemistry: Iodine oxides, including this compound, play a role in atmospheric new particle formation, particularly in marine and polar boundary layers. nih.govwhiterose.ac.ukacs.org The photooxidation of iodine produces iodine oxides which are precursors to particle formation. nih.govwhiterose.ac.ukacs.org this compound can hydrolyze, likely by water dimers, to form iodic acid, which is also involved in this process. nih.govwhiterose.ac.uk

Physical and Chemical Properties Research: Detailed studies on the physicochemical properties of this compound are ongoing. Research continues to investigate its hydration and dehydration mechanisms, which are complex and can be influenced by factors like relative humidity. ttu.edu The interaction of iodine(V) oxides with various solvents is also being examined to better control the fabrication of materials containing this compound. mdpi.com

Data Tables

Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | I₂O₅ | wikipedia.orgdrugfuture.comcymitquimica.com |

| Molar Mass | 333.81 g/mol | wikipedia.orgdrugfuture.comontosight.ai |

| Appearance | White crystalline solid | wikipedia.orgchemicalbook.comontosight.ai |

| Density | 4.980 g/cm³ | wikipedia.orgchemicalbook.com |

| Melting Point | 300-350 °C (decomposes) | wikipedia.orgchemsrc.com |

| Solubility in Water | Highly soluble, forms iodic acid | drugfuture.comcymitquimica.comontosight.ai |

| Solubility in other solvents | Insoluble in absolute alcohol, ether, chloroform, carbon disulfide | drugfuture.com |

Key Reactions of this compound

| Reactants | Products | Reaction Type | Significance | Source(s) |

|---|---|---|---|---|

| I₂O₅ + 5CO | I₂ + 5CO₂ | Redox | Analysis of carbon monoxide | wikipedia.orgsciencemadness.orgvaia.com |

| I₂O₅ + H₂O | 2HIO₃ | Hydrolysis | Formation of iodic acid | sciencemadness.orgcymitquimica.comstudfile.net |

| 3I₂O₅ + 5H₂S | 3I₂ + 5SO₂ + 5H₂O | Redox | Oxidation of hydrogen sulfide (B99878) | sciencemadness.orgstudfile.net |

Structure

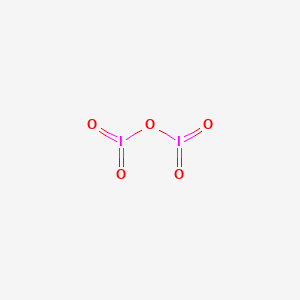

2D Structure

Properties

IUPAC Name |

iodyl iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2O5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCJSDBWZTASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=I(=O)OI(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2O5 | |

| Record name | iodine pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923305 | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Iodine pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12029-98-0 | |

| Record name | Iodine pentoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12029-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine oxide (I2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentoxide (I2O5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiodine pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPU35C0Q0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Iodine Pentoxide

Thermal Dehydration Routes for Iodine(V) Oxide Synthesis

Thermal dehydration is the most established and widely documented method for producing iodine pentoxide. This approach relies on heating iodine oxoacid precursors to drive off water molecules, leading to the formation of the anhydrous oxide.

2HIO₃(s) → I₂O₅(s) + H₂O(g) sciencemadness.org

When heated, iodic acid loses water to yield this compound, which is stable up to approximately 300-350°C, at which point it begins to decompose into elemental iodine and oxygen. wikipedia.orgstudfile.net

The mechanism for the thermal dehydration of iodic acid has been a subject of scientific discussion, with evidence supporting both multi-step and single-step pathways depending on the conditions.

The generally accepted mechanism is a multi-step process where iodic acid first dehydrates to form an intermediate compound, triiodic acid (HI₃O₈), which then further dehydrates to yield this compound. rsc.orgucr.edu This two-step process can be represented as:

6HIO₃ → 2HI₃O₈ + 2H₂O (at ~110-120°C) rsc.orgucr.edu

2HI₃O₈ → 3I₂O₅ + H₂O (at ~210°C) rsc.orgucr.edu

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) often show two distinct mass loss events corresponding to these sequential dehydration steps. rsc.org

However, recent studies have provided evidence for a revised, single-step mechanism where iodic acid can dehydrate directly to this compound without the formation of the HI₃O₈ intermediate. rsc.orgrsc.org This direct conversion is particularly noted under certain experimental conditions. rsc.orgrsc.org It has been proposed that iodic acid dimers can form I₂O₅ via a single dehydration reaction. researchgate.netchemrxiv.org The prevalence of one mechanism over the other is influenced by factors such as heating rate and atmospheric conditions. rsc.orgucr.edu

The temperature and the rate at which it is increased are critical variables that dictate the final product of iodic acid dehydration. Different iodine oxide phases can be selectively synthesized by carefully controlling these parameters. ucr.edu

Slow heating rates generally favor the multi-step mechanism, allowing for the isolation of the intermediate HI₃O₈. rsc.org For instance, thermogravimetric analysis with a slow heating rate of 5°C/min clearly shows the sequential dehydration steps at approximately 120°C and 210°C. ucr.edu In contrast, very high heating rates (~10⁵ K/s) have been shown to promote a single-step decomposition for all iodine oxides, including HIO₃. ucr.eduresearchgate.net

The following table, based on aerosol spray pyrolysis experiments, illustrates how furnace temperature can be used to target specific products from an iodic acid precursor. ucr.edu

| Target Product | Furnace Temperature Range (°C) | Key Findings |

| δ-HIO₃ | 210–250 | A previously unknown phase of iodic acid, δ-HIO₃, was obtained in this temperature range. ucr.edu |

| HI₃O₈ | 250 | The intermediate triiodic acid was successfully synthesized at this temperature. ucr.edu |

| I₂O₅ | 350–400 | Pure this compound was consistently formed at these higher temperatures, aligning with TGA data. ucr.edu |

This table summarizes the synthesis of different iodine oxide phases by varying the furnace temperature in an aerosol spray pyrolysis setup.

The onset temperature for the dehydration of HIO₃ can vary widely, with reported values ranging from 100°C to 130°C, while the dehydration of HI₃O₈ is reported between 195°C and 220°C. rsc.org The reasons for this variation are complex and can depend on factors like particle size, crystal structure, and relative humidity. rsc.org

An alternative thermal route to this compound involves the dehydration of periodic acids. Specifically, when metaperiodic acid (HIO₄) is heated to approximately 150°C, it dehydrates to form this compound and releases oxygen. sciencemadness.orglibretexts.orgwikipedia.org This is noteworthy because the expected anhydride (B1165640), diiodine heptoxide (I₂O₇), is not formed in this reaction. libretexts.orgwikipedia.orgsciencemadness.org

The dehydration of orthoperiodic acid (H₅IO₆) first yields metaperiodic acid at around 100°C under reduced pressure, which upon further heating to ~150°C, produces I₂O₅. libretexts.orgwikipedia.orgsciencemadness.org

Dehydration of Iodic Acid (HIO3) to this compound

Single-step vs. Multi-step Dehydration Mechanisms

Advanced and Alternative Synthetic Approaches for this compound

Beyond traditional thermal methods, advanced synthetic techniques have been developed, primarily to produce this compound with controlled morphology and size, such as nanoparticles.

A "dry" method for synthesizing this compound utilizes non-thermal plasma. rsc.orgresearchgate.net This technique involves combining elemental iodine and oxygen using a non-thermal plasma energy source. researchgate.net The process is capable of producing spherical, high-purity I₂O₅ nanoparticles. rsc.orgresearchgate.net

Aerosol Spray Pyrolysis for Controlled this compound Particle Morphology

Aerosol spray pyrolysis (ASP) has emerged as a versatile and scalable gas-phase technique for the direct, one-step synthesis of this compound (I₂O₅) and related iodine oxide/iodic acid microparticles. researchgate.nettandfonline.comucr.edu This method is advantageous for producing small particles with high purity. tandfonline.com The process typically begins with an aqueous solution of a precursor, most commonly iodic acid (HIO₃), due to its commercial availability and water solubility. tandfonline.comucr.edu

In a typical ASP setup, an atomizer generates fine droplets of the precursor solution, which are then carried by a gas through a diffusion dryer to remove the solvent. ucr.eduacs.org Subsequently, the aerosol passes through a high-temperature furnace where the chemical conversion to the desired iodine oxide phase occurs. ucr.eduacs.org Research has shown that by carefully controlling experimental parameters, particularly furnace temperature and the humidity of the carrier gas, near phase-pure samples of δ-HIO₃ (a polymorph of iodic acid), HI₃O₈, and I₂O₅ can be selectively produced from the same HIO₃ precursor. researchgate.nettandfonline.com

Scanning electron microscopy (SEM) analysis of particles produced via this method reveals an irregularly spherical shape. researchgate.nettandfonline.com The thermal decomposition pathway involves the endothermic dehydration of HIO₃ to HI₃O₈, which then further dehydrates to I₂O₅. tandfonline.com The final decomposition of I₂O₅ yields gaseous iodine (I₂) and oxygen (O₂). tandfonline.com

A significant challenge with I₂O₅ is its highly hygroscopic nature, which can lead to the formation of iodic acids and diminish its performance as an oxidizer. researchgate.netacs.org To address this, a modified gas-phase-assisted aerosol spray pyrolysis has been developed to create passivated I₂O₅ particles. acs.orgtandfonline.com In this innovative approach, I₂O₅ nanoparticles are first synthesized via ASP and then coated in-situ with a protective iron oxide shell. acs.org This core-shell structure effectively encapsulates the I₂O₅, rendering it air-stable and preserving its unhydrated form. acs.orgtandfonline.com

| Precursor | Furnace Temperature | Key Outcome | Resulting Particle Morphology |

|---|---|---|---|

| Aqueous HIO₃ | ~165 °C | Formation of HI₃O₈ | Irregularly Spherical |

| Aqueous HIO₃ | ~290 °C | Decomposition of HIO₃ to I₂O₅ | Irregularly Spherical |

| Aqueous HIO₃ | >300 °C | Formation of near phase-pure I₂O₅ | Irregularly Spherical |

| Aqueous HIO₃ (Core) + Iron Pentacarbonyl (Shell Precursor Gas) | ~290 °C (Furnace 1) | Formation of iron oxide passivated I₂O₅ core-shell particles | Core-Shell |

Oxidation of Elemental Iodine with Nitric Acid for I₂O₅ Precursor Formation

A fundamental method for producing the direct precursor to this compound involves the oxidation of elemental iodine (I₂). Concentrated nitric acid (HNO₃) serves as a potent oxidizing agent for this purpose. When elemental iodine is heated with concentrated nitric acid, it undergoes an oxidation reaction to form iodic acid (HIO₃). acs.org Iodic acid can then be dehydrated through heating to yield this compound.

The reaction between iodine and concentrated nitric acid proceeds according to the following stoichiometry:

10HNO₃ (conc) + I₂ (s) → 2HIO₃ (aq) + 10NO₂ (g) + 4H₂O (l) acs.org

This reaction provides a direct route to iodic acid, which is a critical intermediate in many synthesis pathways for I₂O₅. acs.org

| Reactants | Products |

|---|---|

| Elemental Iodine (I₂) | Iodic Acid (HIO₃) |

| Concentrated Nitric Acid (HNO₃) | Nitrogen Dioxide (NO₂) |

| Water (H₂O) |

In-situ Polymerization Methods Utilizing this compound in Material Synthesis

The direct use of this compound (I₂O₅) as an initiator for in-situ polymerization in material synthesis is not a widely documented technique in the reviewed scientific literature. While various other iodine-containing compounds are extensively used in polymerization, the role of I₂O₅ appears to be different. For instance, molecular iodine (I₂) is a well-known initiator for several types of polymerization, including cationic and radical polymerization. tandfonline.comacs.org Similarly, hypervalent iodine reagents, such as iodonium (B1229267) salts, have found significant application as efficient photoinitiators for cationic polymerization. researchgate.netresearchgate.netresearchgate.net

Research has explored the use of I₂O₅ as a powerful and selective oxidant in other contexts. researchgate.netresearchgate.net A related application in polymer science involves the use of a molecular iodine/iodine pentoxide (I₂/I₂O₅) mixture for the chemical modification of existing polymers. tandfonline.comtandfonline.com Specifically, this combination has been used for the iodination of polystyrene. tandfonline.comtandfonline.com In this process, the I₂/I₂O₅ system acts as an iodinating agent to functionalize the polymer, rather than as an initiator to synthesize the polymer from its monomers in-situ. tandfonline.comtandfonline.com This highlights a role for I₂O₅ in material synthesis through polymer modification, which is distinct from initiating polymerization.

Reaction Mechanisms and Chemical Transformations of Iodine Pentoxide

Oxidative Reactivity of Iodine Pentoxide in Inorganic Systems

As the anhydride (B1165640) of iodic acid, I₂O₅ demonstrates strong oxidizing capabilities, readily reacting with a variety of inorganic substances. sciencemadness.orgvishnupriya.inchemicalbook.com Its interactions are characterized by the reduction of iodine from a +5 oxidation state to lower states, most commonly elemental iodine (I₂). socratic.orgvaia.com

One of the most well-documented reactions of this compound is the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). wikipedia.org This reaction is quantitative, making it highly useful for the analysis of CO concentrations in gas samples and for removing CO from the air, particularly in respirators. chemicalbook.comstudfile.netsoharchemical.com

In this process, carbon monoxide is oxidized, with the oxidation state of carbon increasing from +2 in CO to +4 in CO₂. vaia.com Concurrently, this compound is reduced, as the oxidation state of iodine decreases from +5 to 0 in elemental iodine. vaia.com

The kinetics of this reaction are temperature-dependent. While the reaction can proceed at room temperature, it is often slow. chemicalbook.comalfachemic.com The rate increases significantly at elevated temperatures, with the reaction proceeding swiftly at 65°C or higher. chemicalbook.comalfachemic.com For some applications, such as in respirators, the presence of concentrated sulfuric acid is used to activate or accelerate the reaction. sciencemadness.orgchemicalbook.comyoutube.com This reaction, sometimes known as the Schutze or Ditte's reaction, allows for the visible detection of CO through the formation of elemental iodine. sciencemadness.orgsocratic.org

Table 1: Reaction Conditions for CO Oxidation

| Condition | Reactivity | Notes |

|---|---|---|

| Room Temperature | Slow | The reaction proceeds but at a low rate. chemicalbook.comalfachemic.com |

| ≥ 65°C | Rapid | The reaction rate increases significantly with temperature. alfachemic.com |

This compound also effectively oxidizes various sulfur-containing compounds. It reacts with hydrogen sulfide (B99878) (H₂S) to produce elemental iodine, sulfur dioxide (SO₂), and water. sciencemadness.orgstudfile.netalfachemic.com

The balanced equation for the reaction with H₂S is: 3I₂O₅(s) + 5H₂S(g) → 3I₂(s) + 5SO₂(g) + 5H₂O(l) sciencemadness.orgstudfile.net

Elemental sulfur can also be oxidized by this compound, though this reaction requires strong heating to initiate. The products are again elemental iodine and sulfur dioxide. sciencemadness.org

The reaction with elemental sulfur is as follows: 2I₂O₅(s) + 5S(s) → 2I₂(s) + 5SO₂(g) sciencemadness.org

Interestingly, when this compound reacts with thionyl chloride (SOCl₂), a subsequent reaction with water results in the precipitation of elemental sulfur. sciencemadness.org This is a peculiar outcome, as it indicates the reduction of sulfur from the +4 oxidation state in SOCl₂ to 0, despite the presence of the strong oxidizer I₂O₅. sciencemadness.org

This compound is a key component in certain thermites, a class of pyrotechnic compositions based on a metal fuel and a metal oxide. researchgate.net These mixtures are known for their highly exothermic reactions. Al/I₂O₅ thermites, in particular, are noted for their high energy release, rapid reaction rates, and the production of biocidal iodine gas. soharchemical.comrsc.orgcambridge.org

The reaction between aluminum (Al) and this compound is a powerful thermite reaction that can be initiated thermally or by high-velocity impact. tandfonline.comutexas.edu The combustion is characterized by extremely high flame propagation rates, which have been measured at 1,305 m/s and can reach up to ~2000 m/s when using nanoscale reactants. cambridge.orgtandfonline.comucr.edu

The ignition temperature for conventional Al/I₂O₅ composites is approximately 610°C. ucr.edu The reaction is highly exothermic, producing extremely high temperatures and generating iodine gas as a product, which is valued for its sporicidal and bactericidal properties. rsc.orgutexas.edu

Aluminum particles are naturally coated with a thin, inert passivation layer of alumina (B75360) (Al₂O₃). uhmreactiondynamics.org This layer acts as a diffusion barrier, protecting the reactive aluminum core but also increasing the ignition delay and temperature of the thermite reaction. ucr.eduuhmreactiondynamics.org

To tune and enhance the performance of Al/I₂O₅ thermites, various ternary systems have been investigated. Adding a third component can significantly alter ignition and combustion characteristics.

Al/I₂O₅/CuO: The incorporation of copper(II) oxide (CuO) as a secondary oxidizer has been shown to dramatically improve combustion performance. An optimal mixture with an 80/20 weight percentage of I₂O₅/CuO ignited 30 times faster and produced a peak pressure 4 times greater and a pressurization rate 26 times greater than the binary Al/I₂O₅ system. researchgate.net

Al/I₂O₅/Ti: Adding nano-titanium (nTi) as a supplementary fuel significantly enhances reactivity. Titanium addition monotonically lowers the ignition temperature from ~610°C for the binary mixture to as low as ~300°C. ucr.edu This is attributed to a condensed phase reaction mechanism that triggers ignition before the main decomposition of I₂O₅. ucr.edu

Al/I₂O₅/Ag₂O: This ternary composition is utilized in nanoenergetic gas generators (NGGs) to produce both iodine and silver vapor, which are potent biocidal agents. utrgv.edu Silver oxide (Ag₂O) is a weaker oxidizer, and the inclusion of the more powerful I₂O₅ helps to generate the high pressure needed to effectively disperse the biocidal gases. utrgv.edu

Al/I₂O5/Carbon: The addition of carbon allotropes like carbon black (CB) can lower the ignition and iodine release temperatures of the thermite. ucr.edu This is due to a condensed phase reaction between the carbon and this compound that initiates at a lower temperature than the primary Al/I₂O₅ reaction. ucr.edu

Table 2: Performance of Al/I₂O₅ Ternary Systems

| Ternary System | Additive | Effect on Performance | Ignition Temperature |

|---|---|---|---|

| Al/I₂O₅/CuO | Copper(II) Oxide | Shorter ignition time, increased peak pressure and pressurization rate. researchgate.net | ~540°C researchgate.net |

| Al/I₂O₅/Ti | Titanium | Enhanced reactivity, decreased burn time, increased pressure. ucr.edu | Decreased from ~610°C to ~300°C with increasing Ti content. ucr.edu |

| Al/I₂O₅/Ag₂O | Silver Oxide | Produces biocidal silver and iodine gas; I₂O₅ increases pressure generation. utrgv.edu | Not specified |

Role of Alumina Passivation Layers in Reaction Kinetics

This compound as an Oxidant and Iodine Source

This compound (I₂O₅) is a noteworthy oxidizing agent in organic synthesis, valued for its potent reactivity and role as a source of iodine. cymitquimica.com As a white, solid compound, it is the anhydride of iodic acid and is characterized by iodine in its high +5 oxidation state. cymitquimica.com Its strong oxidizing power is demonstrated in its well-known, quantitative oxidation of carbon monoxide to carbon dioxide at room temperature, a reaction that can be used for the analytical determination of CO concentrations. wikipedia.orgsocratic.org

In the realm of organic synthesis, I₂O₅ facilitates a variety of oxidative transformations. It is employed for the synthesis of organic chemicals like phenols and dyes through the oxidation of other organic compounds. cymitquimica.com The mechanism often involves the generation of reactive oxygen species or the direct action of the iodine(V) center. cymitquimica.com

Furthermore, I₂O₅ plays a crucial role in iodination reactions, particularly for aromatic compounds. Direct iodination of aromatic substrates with molecular iodine (I₂) is often inefficient because the reaction produces hydrogen iodide (HI), which can reduce the iodinated product back to the starting material. updatepublishing.com To drive the reaction forward, an oxidizing agent is required to remove the HI as it forms. This compound is an effective oxidant for this purpose, often used in conjunction with I₂. updatepublishing.com In these systems, I₂O₅ serves a dual function: it acts as the primary oxidant to consume HI and can also be a source of electrophilic iodine for the aromatic substitution. Kinetic studies on the iodination of benzene (B151609) and acetanilide (B955) using an I₂/I₂O₅ system suggest that the reaction mechanism can involve the formation of a π-complex between the aromatic ring and an activated iodine species on the surface of the I₂O₅. researchgate.netrsc.org

This compound can also be used to mediate the direct oxidative coupling of aromatic alkenes with thiols, leading to the formation of (E)-vinyl sulfones with high regioselectivity under metal-free conditions. organic-chemistry.org

Table 1: Selected Oxidation and Iodination Reactions Involving this compound

| Reactant(s) | Reagent(s) | Product(s) | Reaction Type | Ref |

|---|---|---|---|---|

| Carbon Monoxide (CO) | I₂O₅ | Carbon Dioxide (CO₂), Iodine (I₂) | Redox | wikipedia.org |

| Benzene | I₂, I₂O₅, H₂SO₄ | Iodobenzene | Aromatic Iodination | researchgate.netrsc.org |

| Acetanilide | I₂, I₂O₅, H₂SO₄ | Iodoacetanilide | Aromatic Iodination | researchgate.netrsc.org |

Iodocarbocyclization Reactions Triggered by this compound

This compound has been successfully utilized to trigger efficient iodocarbocyclization of alkenes, providing a practical route for the synthesis of iodo-substituted heterocyclic compounds. rsc.orgnih.gov A notable application is the synthesis of iodooxindoles from alkene-containing anilides in water. rsc.org

In this transformation, this compound functions as both the oxidant and the source of the iodine atom incorporated into the final product. rsc.orgnih.gov This dual role makes the protocol highly practical and atom-economical. The reaction proceeds with a high degree of chemoselectivity and demonstrates excellent tolerance for various functional groups. rsc.orgnih.gov

Based on experimental observations, a plausible electrophilic reaction mechanism has been proposed. The reaction is believed to be initiated by the in situ generation of an electrophilic iodine species from this compound. This electrophile then attacks the alkene, forming a cyclic iodonium (B1229267) ion intermediate. Subsequently, the amide nitrogen acts as a nucleophile, attacking the intermediate in an intramolecular fashion to close the ring and form the oxindole (B195798) structure. This process results in the final iodooxindole product. rsc.org

Key Features of I₂O₅-Triggered Iodocarbocyclization:

Dual Role of I₂O₅: Acts as both an oxidant and an iodine source. rsc.orgnih.gov

Solvent: Can be performed effectively in water, a green solvent. rsc.org

Selectivity: The reaction is highly chemoselective. rsc.orgnih.gov

Mechanism: Proceeds via an electrophilic cyclization pathway. rsc.org

Regioselective Selenation and Seleno/Thiocyanation of Arenes

This compound serves as an effective promoter for the regioselective C-H selenation of electron-rich arenes under ambient conditions. rsc.orgresearchgate.net This method provides a simple and efficient pathway to synthesize organoselenium compounds, which are valuable building blocks in organic and materials chemistry. rsc.org The protocol is noted for its broad functional group tolerance and operational simplicity. rsc.orgresearchgate.net

The reaction mechanism is thought to proceed through an electrophilic substitution process induced by a selenenyl iodide intermediate. rsc.orgresearchgate.net this compound reacts with a diselenide (R-Se-Se-R) to generate the highly electrophilic selenenyl iodide species (R-Se-I). This species is then attacked by the electron-rich aromatic ring, leading to the formation of the C-Se bond and the desired aryl selenide (B1212193) product.

Furthermore, this protocol has been extended to the synthesis of 3-selenoindoles and 3-thiocyanoindoles. rsc.org By using readily available potassium selenocyanate (B1200272) (KSeCN) or potassium thiocyanate (B1210189) (KSCN) in place of diselenides, the corresponding seleno- and thiocyanated indoles can be accessed, showcasing the versatility of the I₂O₅-mediated system. rsc.orgresearchgate.net

Table 2: I₂O₅-Mediated Functionalization of Arenes

| Arene Type | Reagent(s) | Product Type | Proposed Intermediate | Ref |

|---|---|---|---|---|

| Electron-rich arenes | R-Se-Se-R, I₂O₅ | Aryl selenides | Selenenyl iodide (R-Se-I) | rsc.org |

| Indoles | KSeCN, I₂O₅ | 3-Selenoindoles | Electrophilic selenium species | rsc.org |

Role in Hypervalent Iodine Chemistry for Organic Transformations

This compound is a key reagent within the field of hypervalent iodine chemistry, which utilizes iodine compounds in oxidation states higher than the typical -1. mdpi.com Reagents with iodine in the +5 state, such as I₂O₅, are particularly known for their strong oxidizing capabilities. mdpi.com Hypervalent iodine reagents are often favored in modern organic synthesis because they are environmentally benign alternatives to many heavy metal-based oxidants. mdpi.com

Iodine(V) reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) have seen extensive use due to their mild reaction conditions, high chemoselectivity, and broad applicability in oxidizing alcohols and other functional groups. mdpi.com this compound itself, as the anhydride of iodic acid, represents a fundamental iodine(V) oxidant. researchgate.net

Its role in hypervalent iodine chemistry is primarily as a direct and powerful oxidant. mdpi.com It can be used to generate other hypervalent iodine species or can be employed directly in oxidative transformations. For instance, significant research has focused on developing catalytic systems where an organoiodine compound is oxidized in situ to the active hypervalent iodine(V) species, which then performs the desired organic transformation. I₂O₅ can be considered a precursor or a benchmark reagent in this class of powerful oxidants that enable a wide range of reactions, including oxidations, cyclizations, and functionalizations. mdpi.com

Hydration and Dehydration Kinetics of the this compound-Water System

Absorption and Hydration Behavior of Iodine(V) Oxides from Atmospheric Water

This compound is hygroscopic and readily reacts with water. When exposed to atmospheric moisture, I₂O₅ undergoes hydration to form iodic acid (HIO₃). acs.orgnih.gov This process is a critical reaction in atmospheric chemistry, particularly in the context of new particle formation in marine and polar environments. acs.org

Flow tube laboratory experiments have provided insight into this hydration process. It is understood that iodine oxides (IₓOᵧ), including this compound, are key precursors to atmospheric aerosol particles. nih.gov The hydrolysis of I₂O₅ is a significant pathway for the formation of iodic acid in the atmosphere. acs.orgnih.gov Research suggests that this hydrolysis is likely facilitated by the water dimer (H₂O)₂, which enhances the reaction rate compared to a single water molecule. nih.gov

Under atmospheric conditions with typical water vapor concentrations, both iodine oxides (like I₂O₅) and the resulting iodic acid contribute to the formation and growth of new particles. nih.gov However, under dry laboratory conditions, particle formation is driven almost exclusively by the aggregation of iodine oxides. nih.gov This highlights the crucial role of water in the atmospheric chemistry of iodine compounds, directly influencing the transformation of gaseous this compound into the less volatile iodic acid, which is a key component in iodine-driven particle formation events. acs.orgnih.gov

Revised Mechanisms for Hydration and Dehydration of Iodic Acid to this compound

The transformation between iodic acid and this compound is a critical aspect of its chemistry, particularly its interaction with water. For a considerable time, a multi-step mechanism was the accepted model for this process. However, recent research has proposed a revised, more direct mechanism.

The traditionally accepted mechanism for the dehydration of iodic acid to this compound involves an intermediate compound, diiodine trioxide octahydrate (HI₃O₈). In this two-step process, iodic acid (HIO₃) first dehydrates to form HI₃O₈, which then further dehydrates to yield this compound (I₂O₅). ttu.edursc.org Conversely, the hydration of I₂O₅ was believed to follow the reverse path. rsc.org The dehydration sequence can be represented as follows:

Accepted Dehydration Mechanism:

6HIO₃ → 2HI₃O₈ + 2H₂O

2HI₃O₈ → 3I₂O₅ + H₂O

This mechanism was often used for determining the concentration of iodic acid via thermogravimetric analysis (TGA). ttu.edursc.org

However, studies have revealed that this multi-step pathway is not universally applicable and may only be valid under specific conditions. ttu.edursc.orgresearchgate.net A revised mechanism proposes that iodic acid (HIO₃) dehydrates directly to this compound (I₂O₅) without the requisite formation of the HI₃O₈ intermediate. ttu.edursc.orgresearchgate.nettdl.org This direct conversion is now considered the more general mechanism for the dehydration of iodic acid. ttu.edu

The validity of the accepted, multi-step mechanism is contingent on specific parameters observed during thermogravimetric analysis. ttu.edu The revised model suggests that the direct dehydration of HIO₃ is the primary pathway, and its understanding is crucial for the accurate determination of iodic acid concentrations under all conditions. ttu.edursc.org The determination of iodic acid concentration using the revised mechanism depends on assumptions about residual water and the initial concentration of HI₃O₈. ttu.edursc.org

| Mechanism Type | Description | Conditions of Validity |

| Accepted Mechanism | A multi-step dehydration where HIO₃ first forms HI₃O₈, which then dehydrates to I₂O₅. ttu.edursc.org | Only valid under special conditions, such as when the ratio of mass loss from HIO₃ to HI₃O₈ is ≤ 1.9, and the mass loss of water from HIO₃ is ≤ 3.14%. ttu.edu |

| Revised Mechanism | A direct dehydration of HIO₃ to I₂O₅. ttu.edursc.orgresearchgate.net | Considered the general mechanism, applicable under all conditions. ttu.edu |

Influence of Environmental Humidity on this compound Reactivity

Environmental humidity significantly impacts the chemical state and reactivity of this compound due to its hygroscopic nature. rsc.org Anhydrous this compound (I₂O₅) readily absorbs atmospheric water, a property that can lead to deliquescence, where the solid dissolves in the absorbed water to form a puddle. ttu.edursc.org This high affinity for water complicates its handling and application, particularly in fields where water content can negatively affect performance, such as in energetic materials. rsc.org

The interaction with water is not a simple physical absorption but involves chemical transformations. In low humidity environments, the anhydrous form, I₂O₅, readily hydrates to form HI₃O₈. mdpi.com As the relative humidity (RH) increases, further hydration can occur. Studies have shown that HI₃O₈ can further hydrate (B1144303) to HIO₃ at a relative humidity greater than approximately 60-65%, although this process occurs more slowly and via a different mechanism than the initial hydration of I₂O₅. mdpi.comhelsinki.fiacs.org

The threshold for deliquescence of I₂O₅ has been reported to occur at 80% RH at room temperature. rsc.org The reactivity of this compound is thus intrinsically linked to the ambient humidity, which dictates its degree of hydration and the specific iodine oxide species present (I₂O₅, HI₃O₈, or HIO₃). mdpi.com This dependence is critical, as the degree of hydration affects properties such as the amount of gas and energy released in reactions. mdpi.com

Interestingly, while humidity drives these hydration processes, its effect on iodine oxoacid nucleation for particle formation is complex. Some research indicates that the iodine oxoacid nucleation mechanism is largely unaffected by changes in relative humidity between 2% and 80%. cam.ac.ukresearchgate.net However, under extremely dry conditions (below 0.008% RH), iodine oxides like I₂O₅ have been found to significantly enhance particle formation rates. cam.ac.ukresearchgate.net

| Relative Humidity (RH) Level | Effect on this compound and Related Species |

| < 0.008% RH | Significantly enhances the formation rate of iodine oxide particles. cam.ac.ukresearchgate.net |

| Low Humidity | Anhydrous I₂O₅ readily hydrates to form HI₃O₈. mdpi.com |

| 2% - 80% RH | The nucleation mechanism of iodine oxoacids appears largely unaffected within this range. cam.ac.ukresearchgate.net |

| > ~60-65% RH | HI₃O₈ can further hydrate to HIO₃. mdpi.comhelsinki.fiacs.org |

| 80% RH (at room temp.) | Deliquescence threshold for I₂O₅ is reached. rsc.org |

Computational and Theoretical Investigations of Iodine Pentoxide

Quantum Chemical Calculations of Iodine Pentoxide and Related Species

Quantum chemical calculations offer a molecular-level view of this compound, detailing its electronic structure, bonding characteristics, and energetic properties. These calculations are crucial for interpreting experimental data and predicting the behavior of I₂O₅ and its clusters.

Quantum chemical methods are used to determine the geometric and electronic structures of iodine-containing species. researchgate.net Computational studies have explored the structures of clusters containing ammonia (B1221849), iodic acid, and this compound, revealing a preference for halogen and covalent bonds over hydrogen bonds in many cases. nih.gov In these complex clusters, ammonia can facilitate proton transfer from iodic acid and act as a scaffold, promoting the formation of a backbone structured by halogen and covalent bonds. chemrxiv.org

The bonding within these clusters is complex. Analyses have identified interactions that are intermediate between pure halogen bonds and standard I-O covalent bonds. chemrxiv.org Halogen bonding, a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) attracts a nucleophile, is a significant stabilizing force. richmond.edunih.gov This interaction is particularly important in clusters of iodine oxides and is favored in certain structures even when hydrogen bonding is also possible. chemrxiv.org In clusters formed from iodic acid, ammonia, and this compound, the growth can be driven by the addition of I₂O₅ to a stable core, highlighting the role of both covalent and non-covalent interactions in particle growth. chemrxiv.org

Theoretical studies also investigate how hydrogen bonding and halogen bonding compete and cooperate. rsc.orgfrontiersin.orgresearchgate.net For instance, in clusters involving iodic acid, the formation of a halogen bond can be favored over an additional hydrogen bond, indicating its importance as a stabilizing interaction. chemrxiv.org The interplay between strong covalent bonds within the I₂O₅ molecule, halogen bonds (I···O), and hydrogen bonds with other atmospheric species like water or ammonia dictates the structure and stability of larger atmospheric clusters. chemrxiv.orgnih.govresearchgate.net

Accurately calculating the stability and formation energies of this compound clusters requires more than just the electronic energy at absolute zero. Quantum chemical calculations are essential for determining thermal corrections, which account for the effects of temperature on the vibrational, rotational, and translational energy of the molecules. nih.govacs.org The binding free energy of a cluster is calculated as the sum of the electronic binding energy and a thermal binding energy correction, which includes changes in thermal effects and zero-point vibrational energy. acs.org

For dimers of this compound and other atmospheric precursors, thermal corrections to the free energy are calculated using various density functional theory (DFT) functionals. nih.govacs.org The process often involves optimizing the geometry of the cluster and then performing frequency calculations to obtain the necessary thermal data. acs.orgchemrxiv.org The quasi-harmonic approximation is sometimes used to treat low-frequency vibrations, which are common in weakly bound clusters. acs.orgchemrxiv.org

The electronic energy component is typically refined using high-level single-point energy calculations on the optimized geometries. nih.govacs.org Methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed for this purpose, as they provide a high degree of accuracy. chemrxiv.org For large systems like I₂O₅ clusters, approximations such as the domain-based local pair natural orbital CCSD(T), or DLPNO–CCSD(T), are used to make these high-level calculations computationally feasible. nih.govacs.orgchemrxiv.org

The accuracy of computational predictions for iodine-containing compounds like I₂O₅ is highly dependent on the chosen theoretical methods and basis sets. nih.govnih.gov Due to the heavy iodine atom, relativistic effects become significant and must be accounted for. nih.govacs.org Therefore, extensive benchmark studies are performed to validate computational methods against experimental data or higher-level theoretical results. chemrxiv.orgacs.org

These benchmark studies test various DFT functionals (e.g., B3LYP, M06-2X, ωB97X-D3BJ), basis sets, and methods for handling relativistic effects, such as pseudopotentials or scalar-relativistic Hamiltonians (e.g., ZORA, DKH). nih.govchemrxiv.orgresearchgate.net For instance, a comprehensive benchmark found that optimizing cluster geometries with functionals like ωB97X-D3BJ or M06-2X, combined with an appropriate basis set and pseudopotential for iodine, provides reliable thermal contributions to the binding free energy. nih.govchemrxiv.orgchemrxiv.org

For the most accurate electronic energies, the recommended approach is often a high-level calculation like ZORA-DLPNO–CCSD(T) performed on the DFT-optimized geometry. nih.govchemrxiv.orgchemrxiv.org This combination of methods has been shown to yield results in excellent agreement with more computationally expensive, fully relativistic calculations. chemrxiv.orgchemrxiv.org Such benchmarking is critical, as it has revealed that some previous studies, by neglecting or inadequately treating relativistic effects, may have overestimated the stability of iodine oxide clusters by several kcal/mol. nih.govchemrxiv.orgchemrxiv.org

Table 1: Recommended Computational Methods for this compound Studies This table summarizes findings from benchmark studies for achieving accurate results in quantum chemical calculations of iodine-containing compounds.

| Calculation Type | Recommended Method | Basis Set Details |

|---|---|---|

| Geometry Optimization & Thermal Corrections | ωB97X-D3BJ or M06-2X | aug-cc-pVTZ-PP for Iodine, aug-cc-pVTZ for other atoms. nih.govchemrxiv.org |

| Electronic Energy Correction | ZORA-DLPNO–CCSD(T₀) | SARC-ZORA-TZVPP for Iodine, ma-ZORA-def2-TZVPP for other atoms. nih.govacs.orgchemrxiv.org |

| Relativistic Effects | Zeroth-Order Regular Approximation (ZORA) | Provides a good balance of accuracy and computational cost for scalar relativistic effects. nih.govacs.org |

Determination of Thermal Corrections and Electronic Energy Corrections

Molecular Dynamics and Cluster Formation Simulations involving this compound

While quantum chemical calculations provide static pictures of molecules, molecular dynamics (MD) simulations are used to study the time-evolution of systems, such as the formation and growth of clusters involving this compound in the atmosphere.

The initial step in new particle formation is often the formation of a stable dimer. This compound is studied for its ability to form dimers with itself and with other key atmospheric molecules. nih.govchemrxiv.org Computational studies have systematically investigated the formation of dimers between I₂O₅ and a wide range of atmospheric precursors, including:

Acids: Sulfuric acid (H₂SO₄), nitric acid (HNO₃), and formic acid (HCOOH). nih.govacs.orgchemrxiv.org

Bases: Ammonia (NH₃), dimethylamine (B145610), and trimethylamine. nih.govacs.orgchemrxiv.org

Water (H₂O): A ubiquitous component of the atmosphere. nih.govacs.orgchemrxiv.org

These simulations calculate the binding free energies of the dimer clusters to assess their stability. nih.gov The results show that I₂O₅ forms particularly stable clusters with bases like ammonia and amines. chemrxiv.orgacs.org The interaction between I₂O₅ and water is also significant, as the hydrolysis of I₂O₅ is a known pathway to form iodic acid (HIO₃), another crucial species in atmospheric particle formation. nih.gov Quantum chemical calculations and dynamics simulations help elucidate the mechanisms and kinetics of these initial clustering steps. acs.orgresearchgate.net

Table 2: Calculated Binding Free Energies (ΔG) for I₂O₅ Dimers with Atmospheric Precursors Binding energies are critical for understanding the likelihood of cluster formation. Note: Specific values can vary based on the computational method. This table is illustrative of typical findings.

| Dimer Cluster | Atmospheric Precursor | Typical Interaction Type |

|---|---|---|

| (I₂O₅)₂ | This compound | Halogen Bonding, Covalent-like |

| I₂O₅ - H₂O | Water | Hydrogen Bonding, Hydrolysis |

| I₂O₅ - H₂SO₄ | Sulfuric Acid | Hydrogen/Halogen Bonding |

| I₂O₅ - NH₃ | Ammonia | Halogen Bonding, I-N Coordination |

| I₂O₅ - (CH₃)₂NH | Dimethylamine | Strong Halogen/Hydrogen Bonding |

For heavy elements like iodine, the electrons move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that alter orbital energies and molecular properties. nih.gov One major relativistic effect is spin-orbit coupling (SOC), which can significantly influence the stability of molecules containing iodine. nih.govchemrxiv.org

Computational studies have shown that neglecting relativistic effects, both scalar (which affect orbital energies) and spin-orbit coupling, can lead to substantial errors in the calculated stabilities of iodine oxide clusters. nih.govacs.orgchemrxiv.org Specifically, omitting these effects often results in an overestimation of the binding energies. nih.govchemrxiv.orgresearchgate.net For I₂O₅ clusters, the SOC contribution to the binding energy is generally small, around 0.1 kcal/mol. chemrxiv.org However, for clusters involving other iodine oxides like iodine tetroxide (I₂O₄), the SOC effect is more pronounced. chemrxiv.org

The inclusion of scalar relativistic effects, for example through the ZORA Hamiltonian, is crucial for obtaining accurate cluster stabilities. nih.govacs.org Benchmark studies strongly recommend using relativistic methods for any computational investigation of iodine-driven new particle formation to ensure that the predicted contribution of these species to atmospheric processes is not overestimated. nih.govacs.orgchemrxiv.org

Modeling Hydrolysis Reactions of this compound

Computational and theoretical chemistry have provided significant insights into the hydrolysis of this compound (I₂O₅), a crucial reaction in atmospheric and nuclear safety contexts. These studies primarily focus on the gas-phase reaction mechanism, kinetics, and thermodynamics, particularly the conversion of this compound to iodic acid (HIO₃).

The fundamental gas-phase hydrolysis reaction that has been modeled is:

I₂O₅(g) + H₂O(g) ⇌ 2 HOIO₂(g) researchgate.net

Theoretical investigations have explored the potential energy surface of this reaction using various quantum chemical methods, including Density Functional Theory (DFT) with functionals like B3LYP and Møller–Plesset perturbation theory (MP2), often paired with the aug-cc-pVTZ basis set. researchgate.netresearchgate.net To achieve higher accuracy, methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) at the complete basis set (CBS) limit have also been employed. researchgate.net

Research Findings

Early theoretical models determined that elementary reactions of iodine oxides with a single water molecule are either endothermic or face significant energy barriers, suggesting a slow reaction rate under typical atmospheric conditions. researchgate.net Quantum chemical calculations have shown that the dehydration of iodic acid to form this compound is energetically unfavorable, requiring an energy input to overcome the transition states. researchgate.net

More recent computational studies have highlighted the critical role of water clusters in facilitating this reaction. It is now widely suggested by theoretical models that the hydrolysis of I₂O₅ is more likely to proceed via interaction with a water dimer, (H₂O)₂, rather than a single water molecule. acs.orgnih.govacs.orgwhiterose.ac.uk This pathway is believed to lower the activation energy barrier, making the reaction more feasible in the atmosphere. acs.orgnih.govacs.orgwhiterose.ac.uk Some models propose that under atmospheric conditions, iodine-containing particles are formed first through the aggregation of various iodine oxides (IₓOᵧ), and the resulting I₂O₅ within these particles is subsequently hydrolyzed. nih.gov

The kinetics of the uncatalyzed gas-phase reaction have been computed using transition state theory (TST) over a range of temperatures (250–750 K). researchgate.netresearchgate.net These calculations provide crucial data on the reaction rates and activation energies for both the forward (hydrolysis) and reverse (dehydration) reactions.

Table 1: Calculated Kinetic Parameters for the I₂O₅(g) + H₂O(g) ⇌ 2 HOIO₂(g) Reaction Data derived from CCSD(T)/CBS level calculations. researchgate.net

| Reaction Direction | Parameter | Value | Temperature Range (K) |

| Forward (Hydrolysis) | Rate Constant (kforward) | 3.61 × 10⁻²² × T².⁰⁵ exp(-32.3 kJ mol⁻¹/RT) | 250 - 750 |

| Activation Energy (Ea) | 32.3 kJ mol⁻¹ | ||

| Reverse (Dehydration) | Rate Constant (kreverse) | 6.73 × 10⁻²⁷ × T².⁹⁰ exp(-24.5 kJ mol⁻¹/RT) | 250 - 750 |

| Activation Energy (Ea) | 24.5 kJ mol⁻¹ |

Further theoretical work has investigated the influence of catalysts on the hydrolysis of this compound. Computational models suggest that atmospheric species such as sulfuric acid (SA), nitric acid (NA), dimethylamine (DMA), and ammonia can catalyze the gas-phase hydration of I₂O₅. researchgate.net Ammonia, in particular, has been shown in simulations to potentially mediate the formation of iodine particles by assisting in the hydrolysis of I₂O₅. researchgate.net

Environmental and Atmospheric Chemistry of Iodine Pentoxide

Role of Iodine Pentoxide in Atmospheric New Particle Formation (NPF)

Atmospheric NPF is a critical process influencing the global aerosol budget and, consequently, climate. Iodine-driven nucleation is recognized as a significant source of new particles, especially in marine and polar environments. figshare.comchemrxiv.org While laboratory studies have long pointed to the photooxidation of iodine producing iodine oxides (IₓOᵧ) as well-known particle precursors, field observations have sometimes suggested a more dominant role for iodic acid (HIO₃). acs.orgwhiterose.ac.ukcsic.esnih.gov Recent research, however, indicates that both IₓOᵧ, including I₂O₅, and HIO₃ are fundamentally involved in atmospheric NPF. acs.orgwhiterose.ac.uknih.govcsic.es

There have been conflicting views regarding the primary mechanism of iodine gas-to-particle conversion. acs.orgcsic.es One perspective, based on laboratory studies, posits that the photooxidation of molecular iodine in the presence of ozone leads to the formation of iodine monoxide (IO) radicals. nih.govhelsinki.fi These radicals undergo rapid self-reactions and recombinations to form higher-order iodine oxides (IₓOᵧ), which are key particle precursors. nih.govhelsinki.fi In dry conditions, these reactions ultimately form an ultrafine aerosol with a composition of I₂O₅. nih.govhelsinki.fi

Conversely, observations from field and environmental chamber studies, often using nitrate (B79036) anion chemical ionization mass spectrometry (CIMS), have been interpreted as evidence for the dominant role of iodic acid (HIO₃) in particle formation. acs.orgwhiterose.ac.uknih.govnih.gov These studies detected high concentrations of HIO₃ during NPF events, suggesting that particle formation proceeds via the sequential addition of HIO₃ molecules. helsinki.fi

Recent flow tube laboratory experiments have helped to reconcile these differing viewpoints. acs.orgwhiterose.ac.uknih.govcsic.es The findings demonstrate that both pathways are interconnected and active. acs.orgwhiterose.ac.ukcsic.es It is now understood that under typical atmospheric humidity, both iodine oxides and iodic acid contribute to particle nucleation. acs.orgnih.govresearchgate.net Computational models also suggest that nucleation pathways consisting solely of iodic and iodous acid cannot fully account for experimentally observed nucleation rates. figshare.comchemrxiv.orgacs.org A model incorporating the simultaneous nucleation of iodine oxides, assisted by iodine oxyacids, provides a better description of the observed trends, indicating that a pathway initiated by iodine oxides is more probable. figshare.comchemrxiv.orgacs.org

The conversion of iodine-containing gases to particles is a rapid process. acs.orgwhiterose.ac.uknih.gov The specific mechanism is highly dependent on environmental conditions, particularly the presence of water vapor.

Under Dry Conditions : In laboratory settings with low humidity, particle formation is driven almost exclusively by the aggregation of iodine oxides (IₓOᵧ). acs.orgwhiterose.ac.uknih.govnih.govresearchgate.net Higher-order iodine oxides cluster together, eventually forming particles whose composition tends toward I₂O₅. nih.gov

Under Atmospheric Conditions : In the atmosphere, where water vapor is present, both IₓOᵧ and HIO₃ are crucial for gas-to-particle conversion. acs.orgnih.govnih.govresearchgate.net this compound (I₂O₅), formed from other iodine oxides, can undergo hydrolysis to produce HIO₃. acs.orgwhiterose.ac.ukcsic.es Subsequently, new particles are formed through the aggregation of both IₓOᵧ and HIO₃ molecules. acs.orgnih.govnih.govresearchgate.net It is estimated that approximately 50% of the iodate (B108269) anion signals detected by CIMS in atmospheric conditions actually originate from IₓOᵧ. acs.orgwhiterose.ac.ukcsic.esnih.govresearchgate.net

This dual-pathway mechanism resolves discrepancies between laboratory and field observations, providing a more complete picture of iodine-driven NPF. csic.es

The initial step in NPF is the formation of stable molecular clusters from gas-phase precursors. In the iodine system, these clusters are formed from iodine oxides and iodic acid. acs.orgnih.govresearchgate.net

Laboratory experiments show that I₂Oᵧ molecules (where y=2, 3, 4) can react with nitrate core ions, which are used in CIMS instruments, to generate mass spectra that include the iodate anion (IO₃⁻), a key signal previously attributed mainly to HIO₃. acs.orgwhiterose.ac.ukcsic.esnih.gov This indicates that iodine oxides are direct participants in the initial clustering steps.

Under atmospheric conditions, the aggregation process involves both IₓOᵧ and HIO₃. acs.orgnih.govresearchgate.net The formation of clusters can be explained by the uptake of HIO₃, followed by an intracluster reaction of two HIO₃ molecules to form I₂O₅ and a water molecule, which then evaporates. helsinki.fi Quantum chemical calculations and atmospheric cluster dynamics simulations are being used to investigate the thermochemistry and formation potential of various iodine-containing clusters. figshare.comchemrxiv.org These studies confirm that a pathway starting with iodine oxides, assisted by iodine oxyacids, is better able to explain observed particle numbers. figshare.comchemrxiv.org

Interactive Data Table: Key Species in Iodine Particle Nucleation

Gas-to-Particle Conversion Mechanisms Involving this compound

Hydrolysis of this compound and Iodic Acid Generation in the Atmosphere

Iodic acid (HIO₃) is the hydrated form of I₂O₅ and a central molecule in atmospheric iodine chemistry. nih.gov Its generation in the atmosphere is closely linked to the lifecycle of this compound.

The formation of I₂O₅ in the atmosphere is a multi-step process. It begins with the photolysis of iodine-containing precursors like I₂ or CH₂I₂, which releases iodine atoms. nih.govhelsinki.fi These atoms react with ozone to form IO, which then undergoes further reactions to produce higher-order iodine oxides (IₓOᵧ). nih.gov this compound (I₂O₅) is produced via the photolysis of these higher-order IₓOᵧ. acs.orgwhiterose.ac.ukcsic.esnih.govresearchgate.net

Once formed, gaseous I₂O₅ can undergo hydrolysis to yield HIO₃. acs.orgwhiterose.ac.ukcsic.esresearchgate.net This reaction is a significant source of the HIO₃ observed in the atmosphere and contributes to the pool of molecules available for new particle formation. acs.orgcsic.es

The direct reaction between I₂O₅ and a single water molecule (H₂O) is hindered by a large energy barrier. researchgate.net However, research indicates that the hydrolysis of I₂O₅ is likely catalyzed, with the water dimer, (H₂O)₂, playing a crucial role. acs.orgwhiterose.ac.ukcsic.esnih.govnih.govresearchgate.net

Ab initio calculations have shown that the hydrolysis of I₂O₅ by a water dimer is a thermodynamically favorable reaction: researchgate.net

I₂O₅ + (H₂O)₂ → (HIO₃)₂·H₂O

This reaction proceeds over a submerged energy barrier, making it a feasible pathway under atmospheric conditions. researchgate.net While theoretical studies have explored this dimer-assisted mechanism, it remains an active area of research to fully understand the kinetics and importance of this and other potential catalysts in the atmosphere. nih.gov Increasing relative humidity from 34% to 73% has been shown in simulations to only change the cluster formation potential by a factor of two, suggesting a complex relationship between water content and nucleation efficiency. figshare.comchemrxiv.org

Interactive Data Table: I₂O₅ Hydrolysis Reaction

Atmospheric Monitoring and Environmental Impact of this compound

Detection and Measurement of this compound in Atmospheric Samples

The direct detection and measurement of this compound (I₂O₅) in atmospheric samples present significant analytical challenges. While its presence and importance are inferred from laboratory studies and atmospheric models, its direct quantification in the atmosphere is complicated by its reactivity and its relationship with other iodine species.

A primary technique used for detecting atmospheric iodine compounds is Chemical Ionization Mass Spectrometry (CIMS), particularly with nitrate as the reagent ion. csic.eswhiterose.ac.uknih.gov For a long time, observations of iodic acid (HIO₃) using nitrate CIMS were thought to be the dominant evidence for iodine-driven particle formation. whiterose.ac.uknih.gov However, recent laboratory studies have revealed a more complex situation. These experiments demonstrate that various iodine oxides (IₓOᵧ), including I₂O₅, can react with the nitrate core ions within the CIMS instrument. csic.eswhiterose.ac.uk This reaction produces mass spectra that are very similar to those of HIO₃, specifically contributing to the iodate anion (IO₃⁻) signal that is detected. csic.esnih.gov

Research indicates that under typical atmospheric humidity levels, a significant portion of the iodate anion signal detected by nitrate CIMS may not be from ambient HIO₃ alone. It is estimated that approximately 50% of this signal could originate from the instrumental conversion of IₓOᵧ molecules. csic.eswhiterose.ac.uknih.gov This is further complicated by the fact that this compound is readily hydrolyzed in the atmosphere, likely by water dimers, to form iodic acid. csic.eswhiterose.ac.ukacs.org This makes it difficult to distinguish between ambient I₂O₅ and HIO₃ using this technique alone.

Other analytical methods, while not directly measuring I₂O₅, provide crucial context for its formation and role. Long Path-Differential Optical Absorption Spectroscopy (LP-DOAS) and Resonance and Off-Resonance Fluorescence (ROFLEX) are used to measure precursors like molecular iodine (I₂) and iodine atoms, which initiate the photooxidation chain leading to I₂O₅. csic.es In laboratory settings, techniques like Ion Mobility-Mass Spectrometry (IM-MS) have been employed to study the physicochemical properties of hybrid clusters of this compound and iodic acid, offering insights into their stability and structure in the atmosphere. helsinki.fi

Table 1: Techniques for Investigating Atmospheric this compound

| Technique | Measured Species/Analyte | Relevance to this compound | Reference |

|---|---|---|---|

| Nitrate Anion Chemical Ionization Mass Spectrometry (CIMS) | Iodate Anion (IO₃⁻) | Detects a signal to which both ambient HIO₃ and I₂O₅ (via instrumental reaction) contribute. | csic.es, whiterose.ac.uk, nih.gov |

| Ion Mobility-Mass Spectrometry (IM-MS) | (I₂O₅)ₓ(HIO₃)ᵧ cluster anions | Characterizes the stability and structure of I₂O₅-containing clusters in laboratory studies. | helsinki.fi |

| Quantum Chemical Calculations | Reaction pathways | Models the formation of gas-phase I₂O₅ from the oxidation of other iodine oxides by ozone. | researchgate.net |

Contributions to Marine Boundary Layer Chemistry

This compound plays a significant role in the chemistry of the marine boundary layer (MBL), the region of the lower troposphere directly influenced by the ocean. Iodine oxides are formed in the MBL through the photooxidation of iodine-containing compounds, such as diiodomethane (B129776) and molecular iodine, which are released from the ocean surface by seaweed and phytoplankton. researchgate.netwikipedia.org

The most critical contribution of this compound in the MBL is its role as a precursor for New Particle Formation (NPF). whiterose.ac.ukresearchgate.net These newly formed particles can grow to become cloud condensation nuclei (CCN), thereby influencing cloud properties and the climate. For years, there was a scientific debate about the primary nucleating agent in iodine-driven NPF. csic.eswhiterose.ac.uk Laboratory studies pointed towards iodine oxides (IₓOᵧ), while many field observations using CIMS suggested that iodic acid (HIO₃) was the key species. csic.eswhiterose.ac.uknih.gov

Current research has largely resolved this discrepancy, showing that both iodine oxides and iodic acid are fundamentally involved in atmospheric NPF. csic.eswhiterose.ac.uk The dominant pathway depends significantly on environmental conditions, particularly humidity.

Under dry conditions , such as those in certain laboratory experiments, new particle formation is driven almost exclusively by the clustering and aggregation of iodine oxides (IₓOᵧ), including I₂O₅. csic.eswhiterose.ac.uknih.gov

Under typical atmospheric humidity , this compound produced from the photolysis of higher-order iodine oxides is hydrolyzed to yield iodic acid. csic.eswhiterose.ac.ukacs.org In this scenario, iodine-containing clusters and particles are formed through the aggregation of both IₓOᵧ and HIO₃. csic.eswhiterose.ac.uk

Quantum calculations support the atmospheric formation of gas-phase I₂O₅ through a series of exothermic reactions involving the oxidation of smaller iodine oxides (I₂O₂, I₂O₃, and I₂O₄) by ozone. researchgate.net Modeling studies indicate that these ultrafine particles formed in the coastal MBL would consist of I₂O₅, highlighting its central role in the initial stages of marine aerosol formation. researchgate.net

Table 2: Role of this compound in Marine Boundary Layer New Particle Formation

| Condition | Key Process | Resulting Particle Precursors | Reference |

|---|---|---|---|

| Dry Conditions | Self-aggregation of iodine oxides | IₓOᵧ (including I₂O₅) | csic.es, whiterose.ac.uk, nih.gov |

| Humid Atmospheric Conditions | Hydrolysis of I₂O₅ and aggregation | IₓOᵧ and HIO₃ | csic.es, whiterose.ac.uk, acs.org |

Advanced Applications and Research Frontiers of Iodine Pentoxide

Iodine Pentoxide in Gas Sensing Technologies

The unique reactivity of this compound makes it a valuable component in the development of sensors for various gases. Its application ranges from simple colorimetric detector tubes to more sophisticated sensing materials.

Principles of this compound-Based Gas Detection (e.g., Carbon Monoxide, Toluene)

The primary principle behind this compound's use in gas detection is its ability to be reduced by certain gases, leading to a visible color change. instrumart.com One of the most well-established applications is in the detection of carbon monoxide (CO). youtube.com In this reaction, this compound is reduced by carbon monoxide, producing elemental iodine (I₂), which has a distinct brown color. youtube.commdpi.com The reaction is as follows:

5CO + I₂O₅ → 5CO₂ + I₂ escholarship.org

This reaction is highly sensitive and can be used for the quantitative analysis of carbon monoxide in the air. escholarship.orgdraeger.com The intensity of the brown color produced is proportional to the concentration of carbon monoxide present. mdpi.com

Similarly, this compound can be used to detect volatile organic compounds (VOCs) like toluene (B28343). mdpi.com The principle is the same: toluene reacts with this compound, producing iodine and causing a color change. mdpi.comresearchgate.net This method is sensitive enough to detect toluene concentrations lower than the World Health Organization's guideline value for indoor air. mdpi.com

Development of Detector Tubes and Sensing Materials

The first gas detector tube for carbon monoxide, developed in 1918, utilized a mixture of pumice stone, fuming sulfuric acid, and iodic anhydride (B1165640) (a precursor to this compound). semanticscholar.org Modern detector tubes, such as those made by Dräger, have refined this technology for quantitative analysis. draeger.commdpi.com These tubes are typically glass vials containing a chemical preparation that reacts with the target gas, causing a color change that can be read against a calibrated scale. draeger.comdraeger.com

The development of these tubes involves selecting appropriate support materials like silica (B1680970) or alumina (B75360) and impregnating them with the this compound reagent. instrumart.com For enhanced sensitivity, some methods employ an effervescent material to scrub the contaminant from a water sample and force it through the detector tube. epa.gov

Beyond single-use tubes, research is ongoing into more advanced sensing materials. This includes the development of passive samplers and dosimeters that can measure time-weighted average concentrations of gases. sensotran.com There is also interest in creating reversible colorimetric sensors for long-term monitoring applications. mdpi.com

Sensitivity, Selectivity, and Response Characteristics of I₂O₅ Sensors

The sensitivity of this compound-based sensors is a key advantage, with the ability to detect very low concentrations of target gases. For instance, toluene detectors can measure down to 0.05 ppm. mdpi.com The detection limit is defined as the lowest concentration of an analyte that a sensor can reliably detect. msu.ru

However, selectivity can be a challenge. This compound can react with a variety of reducing gases, which can lead to cross-sensitivity and interference. escholarship.org For example, CO detector tubes can also be sensitive to acetylene. escholarship.org To improve selectivity, pre-layers can be incorporated into detector tubes to filter out interfering substances. draeger.com

The response time of these sensors varies depending on the format. Detector tubes provide a rapid, on-the-spot reading. sensotran.com The dynamic range, or the concentration range a sensor can accurately measure, is another important characteristic. msu.ru The stability of the sensor, its ability to provide reproducible results over time, is also a critical factor. msu.ru

This compound in Biocidal and Energetic Materials

The strong oxidizing nature of this compound, combined with its high iodine content, makes it a valuable component in the formulation of materials designed for biocidal and energetic applications. acs.orgsoharchemical.com

Formulation of this compound-Based Nanoenergetic Composites

This compound is a powerful oxidizer that has been proposed for use in nanoenergetic formulations, also known as metastable intermolecular composites (MICs). nih.govutrgv.edu These materials are intimate mixtures of a fuel, typically a metal like aluminum, and an oxidizer at the nanoscale. ucr.edu The use of nanoparticles increases the contact area between the fuel and oxidizer, leading to significantly enhanced reactivity and burn rates. utrgv.edutechconnect.org

A common formulation involves mixing nano-sized aluminum powder with this compound. acs.orgutrgv.edu The highly exothermic reaction between these components releases a significant amount of energy. utrgv.edu One of the challenges in using this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air, which can hinder its performance. nih.govucr.edu To address this, researchers have developed methods to passivate or coat the this compound particles, for example, with a layer of iron oxide, to protect them from humidity. acs.orgnih.govucr.edu

Ternary mixtures, such as those containing aluminum, this compound, and silver oxide, have also been developed to create nanoenergetic gas generators (NGGs). utrgv.edu The addition of silver oxide can enhance the biocidal effect of the material. utrgv.edu

Mechanism of Biocidal Action via Halogen Gas Release and High Temperature

The primary biocidal mechanism of this compound-based energetic materials is the release of elemental iodine gas upon combustion. soharchemical.comacs.orgnih.gov Iodine is a potent biocide effective against a wide range of microorganisms, including bacteria, viruses, and spores. at.ua The reaction of aluminum with this compound produces a high-temperature thermal pulse and releases iodine vapor, as shown in the following reaction:

10Al + 3I₂O₅ → 5Al₂O₃ + 3I₂ acs.org